4-Butylbenzenesulfonohydrazide
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Overview
Description
Scientific Research Applications
Environmental Impact and Treatment of Organic Contaminants
Studies on the environmental occurrence, fate, and behavior of various organic contaminants, including parabens and pharmaceuticals, offer insights into how compounds like 4-Butylbenzenesulfonohydrazide might behave in aquatic environments. For example, the review by (Haman et al., 2015) explores the occurrence and fate of parabens in aquatic environments, highlighting the importance of understanding the environmental impact of synthetic organic compounds.
Advanced Oxidation Processes for Degradation
Research on advanced oxidation processes (AOPs) for the degradation of contaminants, such as acetaminophen, provides a framework for considering how this compound might be degraded or utilized in environmental remediation efforts. The work by (Qutob et al., 2022) reviews the degradation pathways and biotoxicity of acetaminophen by-products, highlighting the role of AOPs in treating water contaminants.
Bioremediation and Environmental Microbiology
The ecology of anaerobic degraders of BTEX hydrocarbons in aquifers, as reviewed by (Lueders, 2016), points to the potential for microbial degradation of complex organic compounds. This research area could inform applications of this compound in bioremediation or its susceptibility to microbial degradation.
Adsorption and Environmental Cleanup
The use of lignin and lignin-based materials for adsorption, as discussed by (Suhas et al., 2007), and the review on methylene blue adsorption by low-cost adsorbents by (Rafatullah et al., 2010) illustrate the broader context of using organic compounds in environmental cleanup. These studies highlight the potential for exploring this compound as an adsorbent or in the development of adsorbent materials.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzenesulfonyl hydrazides can interact with various biochemical entities
Mode of Action
Benzenesulfonyl hydrazides are known to participate in reactions at the benzylic position . They can undergo free radical reactions, nucleophilic substitution, and oxidation . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
Benzenesulfonyl hydrazides can influence various chemical reactions of cells
Pharmacokinetics
The molecular weight of 4-Butylbenzenesulfonohydrazide is 228.31 , which could influence its bioavailability and pharmacokinetic properties
Result of Action
It’s known that benzenesulfonyl hydrazides can contribute to the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics
Properties
IUPAC Name |
4-butylbenzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-9-5-7-10(8-6-9)15(13,14)12-11/h5-8,12H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWNHBPMUKEOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.